5-amino-1-methyl-1H-pyrazole-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-methyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbothioamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by methylation and amination steps. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it to corresponding thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or thioamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction pathway and reagents used .
Scientific Research Applications
5-amino-1-methyl-1H-pyrazole-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its interaction with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-methyl-1H-pyrazole-4-carboxamide
- 5-amino-1H-pyrazole-4-carbonitrile
- 5-amino-1H-pyrazole-4-carboxylic acid
Uniqueness
5-amino-1-methyl-1H-pyrazole-4-carbothioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique opportunities for modification and application in various fields .
Properties
CAS No. |
956534-58-0 |
---|---|
Molecular Formula |
C5H8N4S |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
5-amino-1-methylpyrazole-4-carbothioamide |
InChI |
InChI=1S/C5H8N4S/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) |
InChI Key |
IPUMHUUWBLQXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=S)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.